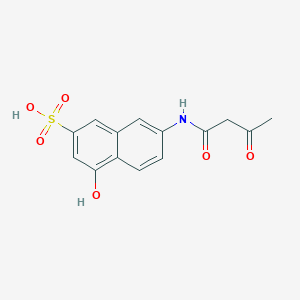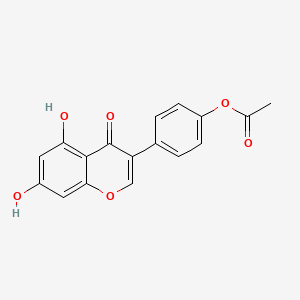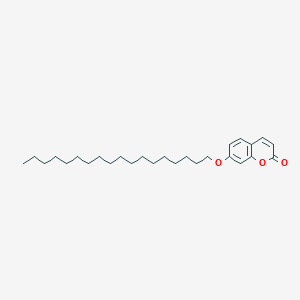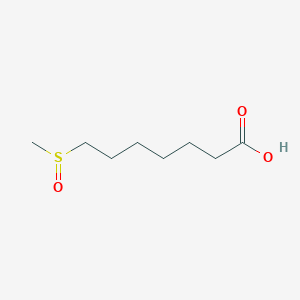
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an oxobutanamido group, and a sulfonic acid group attached to a naphthalene ring. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by subsequent functional group modifications. One common method includes:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Hydroxylation: The naphthalene-2-sulfonic acid is then hydroxylated to introduce the hydroxy group at the 4-position.
Amidation: The hydroxylated product undergoes amidation with 3-oxobutanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, reagent concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-keto-7-(3-oxobutanamido)naphthalene-2-sulfonic acid.
Reduction: Formation of 4-hydroxy-7-(3-aminobutanamido)naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenesulfonic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxobutanamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydroxy and oxobutanamido groups, making it less versatile in chemical reactions.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the oxobutanamido group, leading to different reactivity and applications.
Naphthalene-1-sulfonic acid: Has the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is unique due to the combination of functional groups attached to the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94850-73-4 |
|---|---|
Molekularformel |
C14H13NO6S |
Molekulargewicht |
323.32 g/mol |
IUPAC-Name |
4-hydroxy-7-(3-oxobutanoylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21) |
InChI-Schlüssel |
URWOXJLZMALVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)



![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



